molecular formula C20H27N3O3 B7048124 N-[2-(4-cyanophenoxy)ethyl]-3-(oxan-2-yl)piperidine-1-carboxamide

N-[2-(4-cyanophenoxy)ethyl]-3-(oxan-2-yl)piperidine-1-carboxamide

Cat. No.: B7048124
M. Wt: 357.4 g/mol
InChI Key: JULFNHSAAWKFJN-UHFFFAOYSA-N
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Description

N-[2-(4-cyanophenoxy)ethyl]-3-(oxan-2-yl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, an oxane ring, and a cyanophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-cyanophenoxy)ethyl]-3-(oxan-2-yl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of 4-cyanophenol with 2-bromoethylamine to form 2-(4-cyanophenoxy)ethylamine. This intermediate is then reacted with 3-(oxan-2-yl)piperidine-1-carboxylic acid chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-cyanophenoxy)ethyl]-3-(oxan-2-yl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-cyanophenoxy)ethyl]-3-(oxan-2-yl)piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-cyanophenoxy)ethyl]-3-(oxan-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-cyanophenoxy)ethyl]-3-(oxan-2-yl)piperidine-1-carboxamide: shares structural similarities with other piperidine derivatives, such as:

Uniqueness

What sets this compound apart is the combination of the cyanophenoxy group with the oxane and piperidine rings. This unique structure may confer specific biological activities or chemical reactivity that are not observed in other similar compounds. For instance, the presence of the cyanophenoxy group could enhance its binding affinity to certain molecular targets, making it a more potent compound in certain applications.

Properties

IUPAC Name

N-[2-(4-cyanophenoxy)ethyl]-3-(oxan-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c21-14-16-6-8-18(9-7-16)25-13-10-22-20(24)23-11-3-4-17(15-23)19-5-1-2-12-26-19/h6-9,17,19H,1-5,10-13,15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULFNHSAAWKFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C2CCCN(C2)C(=O)NCCOC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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